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Compound of Interest

Compound Name: Dimethyl oxalate

Cat. No.: B050477 Get Quote

The crystal structure of dimethyl oxalate has been determined by X-ray analysis.[1] In the

solid state, the molecule adopts a planar trans-trans configuration, which is considered the

structure of least steric interference.[1] This planarity is a key feature of its solid-state

conformation. The crystal system is monoclinic, and the space group is uniquely determined as

P2₁/n.[1] Infrared spectra of crystalline dimethyl oxalate confirm that only the trans form is

populated in the relaxed crystal lattice.[2][3] The presence of two molecules per unit cell leads

to observable Davydov splitting for several bands in the IR spectrum.[2][3]

Crystallographic Data
The unit cell parameters and other crystallographic data for dimethyl oxalate are summarized

in the table below.
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/n

a 3.90 ± 0.04 Å

b 11.88 ± 0.04 Å

c 6.21 ± 0.04 Å

β 103.5 ± 0.5°

Molecules per unit cell (Z) 2

Calculated Density 1.39 g/cm³

Observed Density 1.4 g/cm³

Molecular Symmetry Centric

Table 1: Crystallographic data for dimethyl oxalate.[1]

Intermolecular and Intramolecular Geometry
The precise determination of bond lengths and valency angles provides insight into the

molecular geometry of dimethyl oxalate in its crystalline form. The molecule's planarity is

notable, with the carbon and oxygen atoms of the oxalate group lying nearly in the same plane.

[1]
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Bond / Angle Atoms Length (Å) / Angle (°)

Bond Lengths

C1-C1' 1.53 ± 0.08

C1-O1 (C=O) 1.19

C1-O2 (C-O) 1.31

O2-C2 (O-CH₃) 1.46 ± 0.05

Valency Angles

O1-C1-C1' 125°

O2-C1-C1' 110°

O1-C1-O2 125°

C1-O2-C2 118° ± 3°

Table 2: Key bond lengths and valency angles of dimethyl oxalate.[1]

Intermolecular forces also play a role in the crystal packing. Weak associations, potentially a

form of polarization bonding, are suggested to exist between the carbonyl oxygen atoms and

the methyl groups of neighboring molecules, influencing properties like the melting point.[1][3]

Experimental Protocols
The determination of the crystal structure of dimethyl oxalate involves several key

experimental steps, from sample preparation to data collection and analysis.

Sample Preparation and Crystallization
Synthesis and Purification: Dimethyl oxalate can be synthesized by the esterification of

anhydrous oxalic acid with methanol, using sulfuric acid as a catalyst.[4][5]

Recrystallization: The synthesized dimethyl oxalate is purified by recrystallization from dry

methyl alcohol to obtain single crystals suitable for X-ray diffraction.[1] The resulting crystals

are soft, volatile, monoclinic prisms.[1]
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Crystal Mounting: Due to their volatile nature, a single crystal of approximately 0.05 cm in

cross-section is selected and enclosed in a thin-walled Lindemann glass tube to prevent

evaporation during the experiment.[1]

X-ray Diffraction Data Collection
Instrumentation: The unit-cell dimensions are measured from rotation photographs taken

about the principal axes of the crystal.[1] This involves mounting the crystal on a goniometer

head, which allows for precise orientation in the X-ray beam.

Data Acquisition: The crystal is irradiated with a monochromatic X-ray beam. The diffracted

X-rays are recorded on a detector (historically photographic film, now typically electronic

detectors). A series of diffraction patterns are collected as the crystal is rotated.

Intensity Measurement: The intensities of the diffraction spots are measured. These

intensities are proportional to the square of the structure factor amplitudes.

Structure Determination and Refinement
Space Group Determination: The systematic absences in the diffraction pattern are used to

uniquely determine the space group, which for dimethyl oxalate is P2₁/n.[1]

Structure Solution: The collected intensity data is used to solve the phase problem and

generate an initial electron density map of the unit cell. For a molecule with a center of

symmetry like dimethyl oxalate, this process can be more straightforward.

Model Refinement: The initial model of the structure is refined using least-squares methods.

This process adjusts the atomic coordinates and thermal parameters to achieve the best fit

between the observed structure factors and those calculated from the model.[1]

Visualizations
The following diagrams illustrate the experimental workflow for crystal structure determination

and the molecular structure of dimethyl oxalate.
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Figure 1: Workflow for Crystal Structure Determination.
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Figure 2: Molecular Structure of Dimethyl Oxalate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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